molecular formula C24H41NaO7S B562770 Petromyzonol 24-Sulfate Sodium Salt CAS No. 1271318-61-6

Petromyzonol 24-Sulfate Sodium Salt

Cat. No.: B562770
CAS No.: 1271318-61-6
M. Wt: 496.635
InChI Key: DHGPBNKCHYMHIS-OPBQQCMKSA-M
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Description

Petromyzonol 24-Sulfate Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). This compound is known for its role as a spawning chemoattractant for the sea lamprey . It has the molecular formula C24H41NaO7S and a molecular weight of 496.63 g/mol .

Scientific Research Applications

Petromyzonol 24-Sulfate Sodium Salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Petromyzonol 24-Sulfate Sodium Salt typically involves the sulfation of petromyzonol, a bile alcohol. The reaction conditions often include the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve the extraction of petromyzonol from sea lamprey larvae, followed by chemical sulfation. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Petromyzonol 24-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Petromyzonol 24-Sulfate Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. This interaction triggers a signaling cascade that leads to the attraction of the lampreys to spawning sites. The molecular targets include olfactory receptors and associated G-protein coupled pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Petromyzonol 24-Sulfate Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids or salts. Its structure also allows for unique chemical modifications and applications in various fields .

Properties

IUPAC Name

sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1/t14-,15+,16+,17+,18-,19-,20+,21-,22-,23-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPBNKCHYMHIS-OPBQQCMKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCOS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858292
Record name sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271318-61-6
Record name sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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